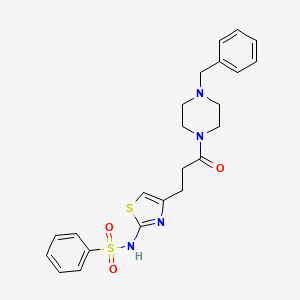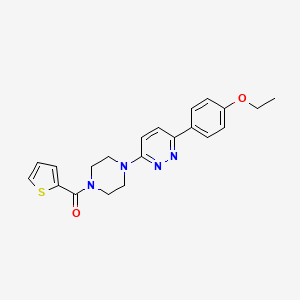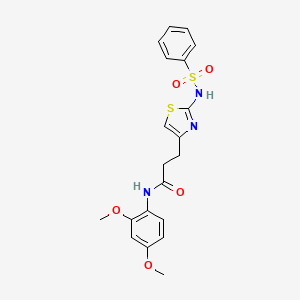![molecular formula C15H12N2O6S2 B3205125 5-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide CAS No. 1040640-43-4](/img/structure/B3205125.png)
5-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide
Descripción general
Descripción
“5-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide” is a compound that contains a benzothiazole moiety . Benzothiazole derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Synthesis Analysis
The synthesis of benzothiazole (BT) sulfonamides, which is a class of compounds that “this compound” belongs to, starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach .
Molecular Structure Analysis
Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS. The thiazole nucleus is part of the vitamin B (thiamine) structure . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .
Chemical Reactions Analysis
The labile N-H bond in N-monoalkylated BT-sulfonamides further allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .
Mecanismo De Acción
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes . COX enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound acts as an inhibitor of the COX enzymes . By inhibiting these enzymes, it prevents the conversion of arachidonic acid into pro-inflammatory mediators, thereby exerting an anti-inflammatory effect .
Biochemical Pathways
The compound affects the arachidonic acid pathway . This pathway is responsible for the production of pro-inflammatory mediators such as thromboxane, prostaglandins, and prostacyclin. By inhibiting the COX enzymes, the compound disrupts this pathway, reducing the production of these mediators and thereby alleviating inflammation .
Pharmacokinetics
Thiazole derivatives, which this compound is a part of, are generally known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The compound’s action results in the inhibition of the COX enzymes, leading to a reduction in the production of pro-inflammatory mediators . This can result in a decrease in inflammation, making the compound potentially useful in the treatment of conditions characterized by inflammation .
Análisis Bioquímico
Biochemical Properties
5-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting potential anti-inflammatory properties . Additionally, it interacts with proteins involved in cell signaling, modulating their activity and affecting downstream signaling pathways . The nature of these interactions often involves binding to the active sites of enzymes or allosteric sites on proteins, leading to changes in their conformation and activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to alter the expression of genes involved in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and receptors, altering their activity . For instance, it inhibits the activity of cyclooxygenase enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins . Additionally, it modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function . This compound has shown good stability under physiological conditions, with minimal degradation over extended periods . Long-term studies have indicated that it can exert sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and consistent modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, it exhibits anti-inflammatory and analgesic effects without significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels . For instance, this compound has been shown to inhibit key enzymes in the arachidonic acid pathway, leading to reduced production of pro-inflammatory metabolites . Additionally, it affects the metabolism of other bioactive molecules, further modulating cellular responses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is efficiently taken up by cells and distributed to various cellular compartments . It has been observed to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects . The interaction with transporters and binding proteins plays a crucial role in its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . This compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . For instance, it has been found to localize in the endoplasmic reticulum and mitochondria, where it modulates the activity of enzymes involved in metabolic and signaling pathways . Post-translational modifications and targeting signals play a key role in its subcellular localization and function .
Propiedades
IUPAC Name |
5-methoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-oxopyran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O6S2/c1-22-12-7-23-11(6-10(12)18)14(19)17-15-16-9-4-3-8(25(2,20)21)5-13(9)24-15/h3-7H,1-2H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSLIMCFXYVVOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=CC1=O)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3205045.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide](/img/structure/B3205067.png)
![N-(4-bromo-2-fluorophenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3205074.png)




![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide](/img/structure/B3205103.png)
![N-(benzo[d]thiazol-2-yl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide](/img/structure/B3205111.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide](/img/structure/B3205114.png)
![3-Cyclopropyl-6-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3205141.png)
![1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone](/img/structure/B3205149.png)